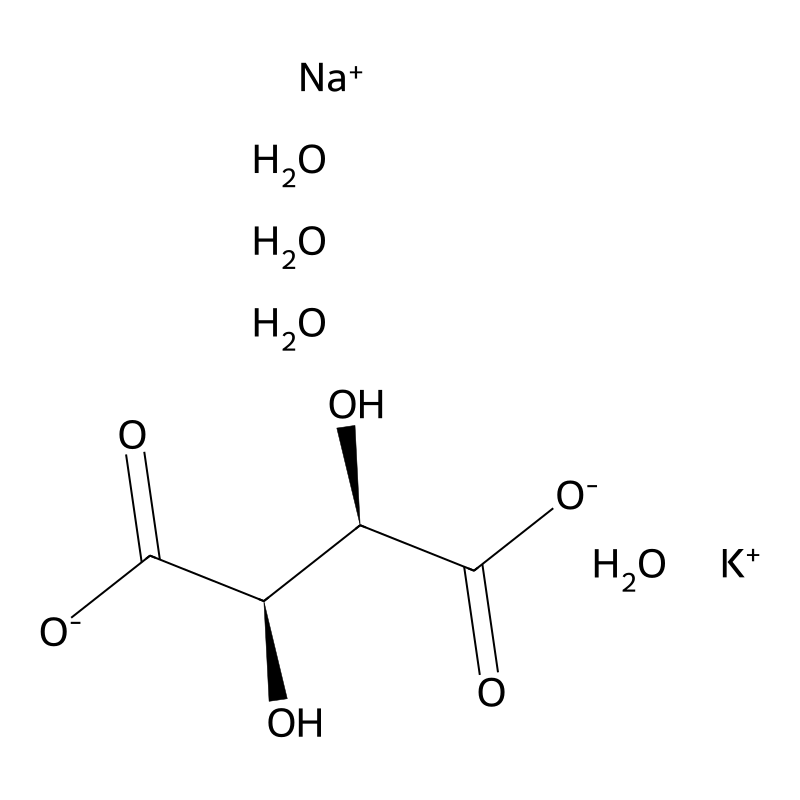

Potassium sodium tartrate tetrahydrate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

VERY SOLUBLE IN HOT WATER

Insol in alcohol

SOLUBILITY IN WATER: 47.4 G/100 ML AT 6 °C

Canonical SMILES

Isomeric SMILES

Potassium sodium tartrate tetrahydrate, commonly known as Rochelle salt, is a crystalline compound with the chemical formula . This compound typically appears as colorless crystals or a white crystalline powder and has a cool, saline taste . It is notable for its ferroelectric properties and high piezoelectric effect, making it an important material in various scientific applications .

- Ingestion: While not acutely toxic, ingesting large amounts of Rochelle salt can cause gastrointestinal discomfort.

- Skin and Eye Contact: May cause mild irritation upon prolonged contact. It's advisable to wear gloves and safety glasses when handling the compound.

- Dust Inhalation: Inhalation of dust particles can irritate the respiratory system. Use proper ventilation when working with Rochelle salt in powdered form.

Protein Crystallography

Potassium sodium tartrate tetrahydrate is a common precipitant in protein crystallography []. It helps induce the formation of crystals from protein solutions, a crucial step in determining a protein's three-dimensional structure. This information is vital for understanding protein function and designing drugs [].

Biuret Reagent

Potassium sodium tartrate tetrahydrate is a component of Biuret reagent, a solution used to measure protein concentration []. In an alkaline environment, the reagent reacts with peptide bonds in proteins, forming a colored complex. The intensity of the color is proportional to the protein concentration, allowing researchers to quantify protein in a sample [].

Complexation and Chelation

Potassium sodium tartrate tetrahydrate can act as a complexing or chelating agent. It can bind to metal ions, forming soluble complexes that prevent them from precipitating or interfering with reactions []. This property is useful in various analytical techniques, such as the determination of nitrilase activity [].

Other Applications

Potassium sodium tartrate tetrahydrate has other research applications, including:

This dissociation is crucial for its role in various biochemical processes and laboratory applications.

Research indicates that potassium sodium tartrate tetrahydrate exhibits some biological activities, particularly in the realm of protein crystallization. It is used as a precipitating agent in the purification of proteins, facilitating their crystallization for structural studies . Additionally, its saline properties may influence osmotic balance in biological systems.

Potassium sodium tartrate tetrahydrate can be synthesized through several methods:

- Neutralization Reaction: Mixing tartaric acid with potassium hydroxide and sodium hydroxide leads to the formation of potassium sodium tartrate.

- Crystallization: The compound can be obtained by evaporating a solution of the above mixture under controlled conditions to allow for crystallization.

- Recrystallization: Purification can be achieved by dissolving crude potassium sodium tartrate in hot water and allowing it to crystallize upon cooling.

Potassium sodium tartrate tetrahydrate has diverse applications across various fields:

- Laboratory Reagent: Used extensively in organic synthesis and analytical chemistry.

- Protein Crystallization: A key reagent for crystallizing proteins for X-ray diffraction studies .

- Ferroelectric Materials: Utilized in the development of ferroelectric devices due to its piezoelectric properties .

- Food Industry: Occasionally used as a stabilizer or emulsifier.

- Pharmaceuticals: Employed in some formulations for its buffering capacity.

Studies on the interactions of potassium sodium tartrate tetrahydrate with other compounds have shown that it can effectively disrupt emulsions during aqueous workups. Its ability to interact with proteins and other biomolecules makes it valuable in biochemical research, particularly in understanding protein-ligand interactions and enzyme activity modulation .

Potassium sodium tartrate tetrahydrate shares similarities with several other compounds, particularly those related to tartaric acid. Below is a comparison highlighting its uniqueness:

| Compound | Formula | Unique Features |

|---|---|---|

| Potassium Tartrate | Contains only potassium; no sodium component. | |

| Sodium Tartrate | Contains only sodium; no potassium component. | |

| Calcium Tartrate | Contains calcium; used in dietary supplements. | |

| L(+)-Tartaric Acid | Pure organic acid; precursor to potassium sodium tartrate. |

Potassium sodium tartrate tetrahydrate stands out due to its dual cation composition (potassium and sodium), making it particularly useful in applications requiring both ions' properties while also exhibiting unique physical characteristics like ferroelectricity not found in its mono-cation counterparts.

Physical Description

Translucent or white solid; Effloresces slightly in warm air; [Merck Index] White odorless crystals; [Alfa Aesar MSDS]

Color/Form

CRYSTALS ARE OFTEN COATED WITH WHITE POWDER

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Taste

Density

Melting Point

90-100 °C

UNII

Therapeutic Uses

... AS SALINE CATHARTIC ... /IT PRODUCES/ WATERY EVACUATION IN 2-6 HR ... /IT IS MOST EFFECTIVE IF TAKEN WITH SUBSTANTIAL AMT (AT LEAST 240 ML) OF FLUID ON EMPTY STOMACH.

TO REMOVE THE TOXIC MATERIAL IN SOME CASES OF POISONING. ... USEFUL IN ELIMINATING PARASITES & TOXIC VERMIFUGE AFTER ANTHELMINTIC THERAPY.

Associated Chemicals

Drug Warnings

Use Classification

Methods of Manufacturing

BY REACTING DOUBLE MOLAR PORTION OF POTASSIUM BITARTRATE WITH HOT SOLN OF SODIUM CARBONATE.

General Manufacturing Information

INCOMPATIBILITIES: ACIDS CAUSE PRECIPITATION OF POTASSIUM BITARTRATE. MAGNESIUM SULFATE AND CALCIUM SALTS PRODUCE A PRECIPITATE.

A salt of L(+)-tartaric acid

Analytic Laboratory Methods

NIOSH Method: 7300. Analyte: Sodium. Matrix: Air. Procedure: Inductively coupled argon plasma, atomic emission spectroscopy. For sodium this method has an estimated detection limit of 10 ng/ml sample. The precision/RSD and the recovery are not determined. Applicability: The working range of this method is 0.005 to 2.0 mg/cu m for each element in a 500 liter air sample. Interferences: Spectral interferences. /Sodium/

NIOSH Method 173. Analyte: Potassium. Matrix: Air. Procedure: Atomic absorption spectrophotometry. This method has a detection limit of 0.002 ug/ml and sensitivity of 0.04 ug/ml. The working range for a precision better than 3% RSD/CV is 0.1-2.0 ug/ml. Interferences: Spectral, ionization, chemical, physical interferences. /Potassium/

Method 3500-Potassium C. Inductively Coupled Plasma Method for the determination of potassium in water and wastewater. Trace amounts of potassium can be determined in either a direct-reading or internal-standard type of flame photometer at a wavelength of 766.5 nm. Magnesium begins to interfere when the magnesium-to-potassium ratio exceeds 100:1. Minimum detectable concentration: Potassium levels of approximately 0.1 mg/l can be determined. A synthetic sample containing 3.1 mg potassium/l was analyzed in 33 laboratories by the flame photometric method, with a relative standard deviation of 15.5% and a relative error of 2.3%. /Potassium/

For more Analytic Laboratory Methods (Complete) data for SODIUM POTASSIUM TARTRATE (9 total), please visit the HSDB record page.